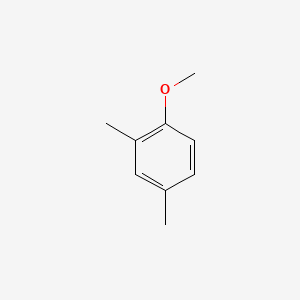

2,4-Dimethylanisole

Description

Properties

IUPAC Name |

1-methoxy-2,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-7-4-5-9(10-3)8(2)6-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCFZCTTZWHRNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60217733 | |

| Record name | 2,4-Dimethylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60217733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; spicy, herbaceous aroma | |

| Record name | 2,4-Dimethylanisole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1254/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

191.00 to 193.00 °C. @ 760.00 mm Hg | |

| Record name | 1-Methoxy-2,4-dimethylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032149 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, Slightly soluble in water, Miscible in oils, soluble (in ethanol) | |

| Record name | 1-Methoxy-2,4-dimethylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032149 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4-Dimethylanisole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1254/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.963-0.967 | |

| Record name | 2,4-Dimethylanisole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1254/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6738-23-4 | |

| Record name | 2,4-Dimethylanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6738-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethylanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006738234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6738-23-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60217733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHYLANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V1B5L4GK6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Methoxy-2,4-dimethylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032149 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2,4-Dimethylanisole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of 2,4-Dimethylanisole. The information is presented to support research, development, and quality control activities involving this compound. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for key property determination are provided.

Chemical Identity and Structure

This compound, also known as 1-methoxy-2,4-dimethylbenzene, is an organic aromatic ether. Its chemical structure consists of a benzene ring substituted with two methyl groups at positions 2 and 4, and a methoxy group at position 1.

| Identifier | Value |

| IUPAC Name | 1-methoxy-2,4-dimethylbenzene[1] |

| Synonyms | This compound, 4-Methoxy-m-xylene, Benzene, 1-methoxy-2,4-dimethyl- |

| CAS Number | 6738-23-4[1] |

| Molecular Formula | C₉H₁₂O[1] |

| Molecular Weight | 136.19 g/mol [1] |

| InChI | InChI=1S/C9H12O/c1-7-4-5-9(10-3)8(2)6-7/h4-6H,1-3H3[1] |

| InChIKey | UJCFZCTTZWHRNL-UHFFFAOYSA-N[1] |

| Canonical SMILES | CC1=CC(=C(C=C1)OC)C[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, application, and behavior in various chemical and biological systems.

Summary of Quantitative Data

The following tables summarize the key quantitative physicochemical properties of this compound.

Table 1: Core Physicochemical Properties

| Property | Value | Reference Conditions |

| Boiling Point | 191.0 to 193.0 °C | @ 760.00 mm Hg[1][2] |

| Melting Point | Not applicable (liquid at room temperature) | - |

| Density | 0.963 to 0.967 g/mL | @ 25 °C[1][2] |

| Refractive Index | 1.512 to 1.516 | @ 20 °C[1][2] |

| Flash Point | 63.33 °C (146.00 °F) | TCC[2] |

| Vapor Pressure | 0.696 mmHg | @ 25 °C (estimated)[2] |

Table 2: Solubility Data

| Solvent | Solubility |

| Water | Slightly soluble[1][3] |

| Ethanol | Soluble[1] |

| Oils | Miscible[1][3] |

| Chloroform | Soluble[4] |

Experimental Protocols

This section provides detailed methodologies for the determination of the key physicochemical properties of this compound, based on standard laboratory practices.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Liquid paraffin or a suitable high-boiling point oil

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

The capillary tube is placed in the test tube with its open end downwards.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is immersed in the Thiele tube or oil bath.

-

The apparatus is heated gently. A stream of bubbles will emerge from the capillary tube as the air inside expands.

-

Heating is continued until a continuous stream of bubbles is observed.

-

The heat source is removed, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Measurement (Pycnometer Method)

Density is the mass per unit volume of a substance.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Water bath (for temperature control)

-

Thermometer

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed (m₁).

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped off.

-

The filled pycnometer is placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C).

-

The pycnometer is removed from the bath, dried, and its mass is accurately weighed (m₂).

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature. Its mass is then accurately weighed (m₃).

-

The density of this compound (ρ) is calculated using the formula: ρ = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through the material.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Soft tissue

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and a soft tissue.

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of this compound are placed on the surface of the lower prism using a clean dropper.

-

The prisms are closed and locked.

-

The instrument is connected to a circulating water bath to maintain a constant temperature (e.g., 20 °C).

-

The light source is switched on, and the eyepiece is adjusted to bring the crosshairs into focus.

-

The handwheel is turned to bring the boundary line between the light and dark fields into the center of the crosshairs.

-

If a colored band is visible, the compensator is adjusted to obtain a sharp, achromatic boundary line.

-

The refractive index is read from the instrument's scale.

Solubility Determination (Qualitative Method)

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rod

-

Graduated cylinder or pipette

Procedure:

-

A small, measured amount of this compound (e.g., 0.1 mL) is added to a test tube.

-

A measured volume of the solvent (e.g., 3 mL of water) is added to the test tube.

-

The mixture is agitated vigorously using a vortex mixer or by stirring for a set period.

-

The mixture is allowed to stand and is then visually inspected for the presence of a single phase (soluble), two distinct phases (insoluble), or partial dissolution (slightly soluble).

-

The process is repeated with other solvents (e.g., ethanol, oils) to determine its solubility profile.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physicochemical properties of this compound.

Caption: Workflow for Physicochemical Property Determination.

Safety and Handling

This compound is a combustible liquid and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to the Synthesis of 2,4-Dimethylanisole from m-Xylenol

This technical guide provides a comprehensive overview of the synthesis of 2,4-dimethylanisole from m-xylenol, also known as 2,4-dimethylphenol. The primary method detailed is the Williamson ether synthesis, a robust and widely used method for the preparation of ethers. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Reaction Overview and Mechanism

The synthesis of this compound from m-xylenol is achieved through an O-methylation reaction. The most common and well-established method for this transformation is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

In the first step, the phenolic proton of m-xylenol is abstracted by a strong base, typically sodium hydroxide, to form a sodium phenoxide intermediate. This phenoxide ion is a potent nucleophile. Subsequently, the phenoxide attacks the electrophilic methyl group of the methylating agent, in this case, dimethyl sulfate. This concerted step results in the formation of the ether linkage and the displacement of the sulfate group as a leaving group, yielding this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactants and the product involved in the synthesis of this compound.

Table 1: Physical and Chemical Properties of Reactants and Product

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| m-Xylenol | 2,4-Dimethylphenol | C₈H₁₀O | 122.16 | 211.5 | ~1.027 | ~1.536 |

| Dimethyl Sulfate | Dimethyl sulfate | (CH₃)₂SO₄ | 126.13 | 188 (decomposes) | 1.33 | 1.387 |

| Sodium Hydroxide | Sodium hydroxide | NaOH | 40.00 | 1388 | 2.13 | - |

| This compound | 1-Methoxy-2,4-dimethylbenzene | C₉H₁₂O | 136.19 | 191-193[1] | 0.963-0.967[1] | 1.512-1.516[1] |

Table 2: Reaction Parameters and Expected Yield

| Parameter | Value |

| Reaction Type | Williamson Ether Synthesis (SN2) |

| Stoichiometry (m-Xylenol:NaOH:Dimethyl Sulfate) | 1 : 1.1 : 1.1 (molar ratio) |

| Solvent | Water or a polar aprotic solvent (e.g., Acetone, DMF) |

| Reaction Temperature | 0-10°C (initial), then reflux |

| Reaction Time | 2-4 hours |

| Expected Yield | 85-95% (based on analogous reactions) |

Detailed Experimental Protocol

This protocol is adapted from established procedures for the methylation of phenols using dimethyl sulfate.

Materials:

-

m-Xylenol (2,4-dimethylphenol)

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

-

Hydrochloric acid (HCl), 1 M

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Preparation of the Sodium Phenoxide:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 12.22 g (0.1 mol) of m-xylenol in 100 mL of a 10% aqueous sodium hydroxide solution (4.4 g, 0.11 mol NaOH).

-

Cool the solution to 0-10°C in an ice bath with continuous stirring.

-

-

Methylation Reaction:

-

Slowly add 13.87 g (10.4 mL, 0.11 mol) of dimethyl sulfate dropwise from the dropping funnel to the cooled phenoxide solution over a period of 30-45 minutes. Maintain the temperature below 10°C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux using a heating mantle and maintain reflux for 2 hours with vigorous stirring.

-

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

-

Purify the crude this compound by fractional distillation under atmospheric pressure. Collect the fraction boiling at 191-193°C.[1]

-

Safety Precautions:

-

Dimethyl sulfate is extremely toxic, corrosive, and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

-

Diethyl ether is highly flammable. Ensure there are no open flames or ignition sources in the vicinity.

Mandatory Visualizations

The following diagrams illustrate the chemical pathway and the experimental workflow for the synthesis of this compound.

Caption: Reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

References

Spectroscopic Profile of 2,4-Dimethylanisole (CAS 6738-23-4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data available for the compound 2,4-Dimethylanisole, identified by CAS number 6738-23-4. The information is compiled and presented to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Compound Identification

-

CAS Number: 6738-23-4

-

Chemical Name: this compound

-

Synonyms: 1-Methoxy-2,4-dimethylbenzene

-

Molecular Formula: C₉H₁₂O

-

Molecular Weight: 136.19 g/mol

-

Chemical Structure:

-

SMILES: CC1=CC(=C(C=C1)OC)C

-

InChI: InChI=1S/C9H12O/c1-7-4-5-9(10-3)8(2)6-7/h4-6H,1-3H3

-

Spectroscopic Data

The following sections present the available spectroscopic data for this compound in a structured format.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the protons in its molecular structure. The data presented here was reported in deuterated chloroform (CDCl₃) on a 90 MHz instrument.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 6.92 | Singlet | Aromatic Proton |

| 6.69 | Singlet | Aromatic Proton |

| 3.762 | Singlet | Methoxy Protons (-OCH₃) |

| 2.239 | Singlet | Methyl Protons (-CH₃) |

| 2.181 | Singlet | Methyl Protons (-CH₃) |

Note: The assignments of the aromatic and methyl protons are based on typical chemical shifts for similar structures.

Mass Spectrometry (MS)

Mass spectrometry data reveals the mass-to-charge ratio of the parent molecule and its fragmentation pattern, aiding in structural elucidation and confirmation of molecular weight. The following data was obtained using electron ionization (EI) at 75 eV.

Table 2: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Possible Fragment |

| 136 | 100.0 | [M]⁺ (Molecular Ion) |

| 121 | 72.9 | [M-CH₃]⁺ |

| 105 | 9.6 | |

| 91 | 24.8 | |

| 77 | 24.2 | |

| 65 | 6.2 | |

| 51 | 6.3 | |

| 39 | 7.7 |

Note: The base peak is the molecular ion at m/z 136.

Infrared (IR) Spectroscopy

-

~2950-2850 cm⁻¹: C-H stretching vibrations from the methyl and methoxy groups.

-

~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1250-1000 cm⁻¹: C-O stretching vibrations of the aryl ether.

-

~850-800 cm⁻¹: Out-of-plane C-H bending vibrations characteristic of the substitution pattern on the aromatic ring.

Researchers are encouraged to consult the spectral data directly from the sources for a detailed analysis.

Experimental Protocols

While specific, detailed experimental protocols for the acquisition of the presented data are not fully documented in the source materials, this section outlines general methodologies for each spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small quantity of the this compound sample is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), to a final concentration suitable for NMR analysis (usually 5-25 mg in 0.5-0.7 mL of solvent). The solution is then transferred to a 5 mm NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H). The magnetic field is locked and shimmed to achieve homogeneity. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded. The FID is then Fourier transformed to produce the NMR spectrum. For the provided data, a 90 MHz spectrometer was used.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound like this compound, the sample is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe.

-

Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV for electron ionization), causing the molecules to ionize and fragment. The source temperature for the available data was noted as 280°C.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained neat (as a thin film between two salt plates, e.g., NaCl or KBr) or as a solution in a suitable IR-transparent solvent (e.g., CCl₄). For gas-phase IR, the sample is vaporized into a gas cell. The available data from NIST was collected in the vapor phase.

-

Data Acquisition: The prepared sample is placed in the path of an infrared beam. The instrument measures the amount of infrared radiation absorbed by the sample at each wavenumber. A Fourier transform infrared (FTIR) spectrometer is commonly used, which collects an interferogram that is then mathematically converted into an IR spectrum (transmittance or absorbance vs. wavenumber).

Visualizations

As no specific biological signaling pathways involving this compound are documented, the following diagram illustrates a generalized experimental workflow for the spectroscopic analysis of a chemical compound.

Caption: Experimental workflow for the spectroscopic analysis of a chemical compound.

References

Solubility of 2,4-Dimethylanisole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4-Dimethylanisole in various organic solvents. The information contained herein is intended to support research, development, and formulation activities where this compound is utilized. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a substance in a solvent is a measure of the maximum amount of that substance that can be dissolved in a given amount of the solvent at a specific temperature to form a saturated solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle suggests that substances with similar polarities are more likely to be soluble in one another. This compound is a substituted aromatic ether, possessing both a relatively nonpolar aromatic ring and methyl groups, and a polar ether linkage. This structure allows for a degree of solubility in a range of organic solvents.

Quantitative Solubility Data

The following table summarizes the quantitative solubility of this compound in various organic solvents at 25°C.[1]

| Solvent | Solvent Category | Solubility (g/L) at 25°C |

| 1,4-Dioxane | Ether | 3082.77 |

| Tetrahydrofuran (THF) | Ether | 2387.34 |

| Methanol | Polar Protic | 2056.39 |

| Acetonitrile | Polar Aprotic | 1916.97 |

| Ethanol | Polar Protic | 1880.97 |

| n-Butanol | Polar Protic | 1404.22 |

| n-Propanol | Polar Protic | 1403.24 |

| Ethyl Acetate | Polar Aprotic | 1373.94 |

| Methyl Acetate | Polar Aprotic | 1039.21 |

| Isopropanol | Polar Protic | 1015.89 |

| Isobutanol | Polar Protic | 850.58 |

| Acetone | Polar Aprotic | 819.55 |

| Toluene | Nonpolar | 812.55 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 626.65 |

| Water | Polar Protic | 2.64 |

Data sourced from Scent© AI as presented in reference[1].

Additionally, qualitative solubility information indicates that this compound is soluble in ethanol and chloroform, and miscible in oils, while being only slightly soluble in water.[2][3][4]

Experimental Protocols for Solubility Determination

The following are generalized yet detailed methodologies for determining the solubility of a compound like this compound in an organic solvent. These protocols are based on common laboratory practices.[5][6][7]

Method 1: Visual Assessment for Qualitative Solubility

This method is suitable for a rapid preliminary assessment of solubility.

Materials:

-

This compound

-

A range of organic solvents

-

Small test tubes or vials

-

Vortex mixer

Procedure:

-

Place a small, known amount of this compound (e.g., 10 mg) into a small test tube.

-

Add a small volume of the solvent to be tested (e.g., 0.5 mL).

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for the presence of any undissolved material. If the solute completely dissolves, it is considered soluble under these conditions.

Method 2: Shake-Flask Method for Quantitative Solubility

This is a widely used and reliable method for determining quantitative solubility.

Materials:

-

This compound

-

Selected organic solvent

-

Screw-capped vials

-

Constant temperature bath with a shaker

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe and syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometry)

Procedure:

-

Add an excess amount of this compound to a screw-capped vial. The exact amount should be weighed and recorded.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the rate of dissolution.

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed in the constant temperature bath for several hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the withdrawn sample through a syringe filter to remove any undissolved microparticles.

-

Dilute the filtered sample to a known volume with the same solvent.

-

Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method.

-

Calculate the original concentration in the saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the shake-flask method for quantitative solubility determination.

Caption: Workflow for Quantitative Solubility Determination.

References

- 1. scent.vn [scent.vn]

- 2. This compound | C9H12O | CID 81221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 6738-23-4 [amp.chemicalbook.com]

- 4. 2,4-dimethyl anisole, 6738-23-4 [thegoodscentscompany.com]

- 5. researchgate.net [researchgate.net]

- 6. quora.com [quora.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

2,4-Dimethylanisole as a Fragrance Ingredient: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylanisole (CAS No. 6738-23-4), also known as 1-methoxy-2,4-dimethylbenzene, is an aromatic ether compound utilized in the fragrance and flavor industry for its characteristic spicy and herbaceous aroma.[1][2] As with all fragrance ingredients, a thorough understanding of its physicochemical properties, toxicological profile, and metabolic fate is essential for ensuring its safe use in consumer products. This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing relevant experimental protocols for safety assessment, and visualizing important biological and experimental pathways.

Physicochemical and Toxicological Data

A comprehensive summary of the known quantitative data for this compound is presented below. These tables provide a clear comparison of its physical and chemical characteristics, as well as its toxicological endpoints.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O | [1][3] |

| Molecular Weight | 136.19 g/mol | [1][3] |

| Appearance | Colorless liquid | [1][4] |

| Odor Profile | Spicy, herbaceous | [1][2] |

| Boiling Point | 191-193 °C at 760 mmHg | [1][5] |

| Density | 0.963 - 0.974 g/cm³ at 16-25 °C | [1][4] |

| Refractive Index | 1.512 - 1.516 at 20 °C | [1][2] |

| Flash Point | 63 °C (145.4 °F) | [5] |

| Water Solubility | Slightly soluble | [2][4] |

| logP (o/w) | 3.141 (estimated) | [2] |

Table 2: Toxicological Data for this compound

| Endpoint | Species | Route | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat (male and female) | Oral | > 2000 mg/kg | [6] |

| Acute Dermal Toxicity (LD50) | Data not available | Dermal | - | |

| Skin Irritation | Data not available | Dermal | Causes skin irritation (GHS classification) | [7][8] |

| Eye Irritation | Data not available | Ocular | Causes serious eye damage (GHS classification) | [7][8] |

| Skin Sensitization (LLNA EC3) | Data not available | Dermal | - | |

| Repeated Dose Toxicity (NOAEL) | Data not available | - | - |

GHS: Globally Harmonized System of Classification and Labelling of Chemicals. LLNA: Local Lymph Node Assay. NOAEL: No-Observed-Adverse-Effect Level.

Experimental Protocols

The safety assessment of fragrance ingredients relies on a battery of validated in vitro and in chemico assays to minimize animal testing. Below are detailed methodologies for key experiments relevant to the evaluation of this compound.

Direct Peptide Reactivity Assay (DPRA) for Skin Sensitization

The DPRA is an in chemico method that assesses the depletion of synthetic peptides containing cysteine or lysine following incubation with a test chemical, modeling the molecular initiating event of skin sensitization.[3][9][10]

Methodology (based on OECD TG 442C):

-

Peptide Solutions: Prepare solutions of a cysteine-containing peptide (e.g., Ac-RFAACAA-COOH) and a lysine-containing peptide (e.g., Ac-RFAAKAA-COOH) in a suitable buffer (e.g., phosphate buffer).

-

Test Chemical Preparation: Dissolve this compound in a suitable solvent (e.g., acetonitrile) to a final concentration of 100 mM.

-

Incubation: Mix the test chemical solution with each peptide solution at a 1:10 (cysteine) or 1:50 (lysine) molar ratio. Incubate for 24 hours at 25°C with shaking.

-

Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV detection at 220 nm to determine the percentage of peptide depletion relative to a reference control.

-

Prediction Model: The mean of the cysteine and lysine depletion values is used to classify the reactivity of the substance (minimal, low, moderate, or high), which informs the prediction of sensitization potential.[11]

KeratinoSens™ Assay for Skin Sensitization

The KeratinoSens™ assay is an in vitro method that measures the activation of the Keap1-Nrf2-antioxidant response element (ARE) pathway in human keratinocytes, which is a key event in skin sensitization.[4][12][13][14][15]

Methodology (based on OECD TG 442D):

-

Cell Culture: Culture KeratinoSens™ cells (immortalized human keratinocytes, HaCaT, transfected with a luciferase reporter gene under the control of an ARE element) in 96-well plates.

-

Test Chemical Exposure: Expose the cells to a range of concentrations of this compound (typically 12 concentrations from 0.98 to 2000 µM) for 48 hours.

-

Luciferase Activity Measurement: After exposure, lyse the cells and measure the luciferase activity using a luminometer.

-

Cytotoxicity Assessment: Concurrently, assess cell viability using a method like the MTT assay to ensure that luciferase induction is not due to cytotoxicity.

-

Data Analysis: A substance is classified as a sensitizer if it induces a statistically significant increase in luciferase expression above a certain threshold (Imax > 1.5-fold) at a concentration that does not cause significant cytotoxicity (cell viability > 70%).

Human Cell Line Activation Test (h-CLAT) for Skin Sensitization

The h-CLAT is an in vitro assay that measures the expression of cell surface markers (CD86 and CD54) on a human monocytic leukemia cell line (THP-1) in response to a test chemical, mimicking dendritic cell activation.[2][16][17][18][19]

Methodology (based on OECD TG 442E):

-

Cell Culture: Culture THP-1 cells in a suitable medium.

-

Test Chemical Exposure: Expose the cells to a range of concentrations of this compound for 24 hours.

-

Cell Staining: After exposure, stain the cells with fluorescently labeled antibodies against CD86 and CD54.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the expression levels of CD86 and CD54.

-

Data Analysis: A substance is classified as a sensitizer if the expression of CD86 and/or CD54 is upregulated above a certain threshold at concentrations that are not overly cytotoxic.

Neutral Red Uptake (NRU) Cytotoxicity Assay

The NRU assay is a cell viability test based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[1][20][21][22][23]

Methodology:

-

Cell Seeding: Seed a suitable cell line (e.g., Balb/c 3T3 or normal human keratinocytes) in a 96-well plate and incubate overnight.

-

Test Chemical Exposure: Expose the cells to a range of concentrations of this compound for a defined period (e.g., 24 hours).

-

Neutral Red Incubation: Remove the test chemical and incubate the cells with a medium containing neutral red for approximately 2-3 hours.

-

Dye Extraction: Wash the cells and then extract the incorporated dye using a destain solution (e.g., a mixture of ethanol and acetic acid).

-

Spectrophotometric Measurement: Measure the absorbance of the extracted dye at 540 nm. The reduction in neutral red uptake compared to a control is proportional to the cytotoxicity of the substance.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological mechanisms and the safety assessment process, the following diagrams have been generated using the Graphviz DOT language.

Caption: Adverse Outcome Pathway for Skin Sensitization and corresponding assays.

Caption: Workflow for the safety assessment of a fragrance ingredient.

Putative Metabolic Pathway of this compound

Caption: Putative metabolic pathway of this compound.

Conclusion

This compound is a fragrance ingredient with well-characterized physicochemical properties. While a complete toxicological dataset for this specific molecule is not publicly available, the fragrance industry employs a robust, science-based safety assessment process that relies on a combination of in silico analysis, in chemico, and in vitro testing. The detailed experimental protocols and workflows provided in this guide offer a framework for the safety evaluation of this compound and other fragrance ingredients, aligning with modern, non-animal testing paradigms. Further research to fill the existing data gaps for this compound would provide a more complete understanding of its safety profile.

References

- 1. scispace.com [scispace.com]

- 2. Interpretation of murine local lymph node assay (LLNA) data for skin sensitization: Overload effects, danger signals and chemistry-based read-across - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ecetoc.org [ecetoc.org]

- 4. researchgate.net [researchgate.net]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. researchgate.net [researchgate.net]

- 7. Benzene metabolism by reconstituted cytochromes P450 2B1 and 2E1 and its modulation by cytochrome b5, microsomal epoxide hydrolase, and glutathione transferases: evidence for an important role of microsomal epoxide hydrolase in the formation of hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. besjournal.com [besjournal.com]

- 9. Evaluation of acute skin irritation and phototoxicity by aqueous and ethanol fractions of Angelica keiskei - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Draize test - Wikipedia [en.wikipedia.org]

- 12. daikinchemicals.com [daikinchemicals.com]

- 13. researchgate.net [researchgate.net]

- 14. ecetoc.org [ecetoc.org]

- 15. researchgate.net [researchgate.net]

- 16. ftp.cdc.gov [ftp.cdc.gov]

- 17. Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. rifm.org [rifm.org]

- 19. Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

- 22. 4.7 2,4-D (020) (T)** [fao.org]

- 23. The in vivo oxidative metabolism of 2,4- and 2,6-dimethylaniline in the dog and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Environmental Fate and Degradation of 2,4-Dimethylanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylanisole, a substituted aromatic ether, finds application in various industrial processes, including as a fragrance ingredient and a chemical intermediate. Its potential release into the environment necessitates a thorough understanding of its fate and degradation pathways. This technical guide provides a comprehensive overview of the environmental behavior of this compound, addressing its persistence, mobility, and transformation processes. Due to a lack of extensive experimental data for this specific compound, this guide leverages predictive models based on Quantitative Structure-Activity Relationships (QSARs) and provides standardized experimental protocols for its assessment.

Physicochemical Properties and Environmental Partitioning

The environmental distribution of this compound is governed by its fundamental physicochemical properties. These parameters, along with estimated values for key environmental partitioning coefficients, are summarized below. It is crucial to note that the quantitative data presented in this guide are predominantly derived from predictive models, such as the US EPA's EPI Suite™, and should be interpreted as estimations in the absence of validated experimental results.

Table 1: Physicochemical and Environmental Fate Properties of this compound (Predicted)

| Property | Value | Method |

| Molecular Weight | 136.19 g/mol | - |

| Water Solubility | 131.7 mg/L | EPI Suite™ |

| Vapor Pressure | 0.45 mmHg at 25°C | EPI Suite™ |

| Log Kow (Octanol-Water Partition Coefficient) | 3.19 | EPI Suite™ |

| Environmental Fate Parameters | ||

| Henry's Law Constant | 1.34 x 10-3 atm-m3/mole | EPI Suite™ |

| Log Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 2.83 | EPI Suite™ |

| Log BCF (Bioconcentration Factor) | 2.26 | EPI Suite™ |

| Abiotic Degradation Half-life | ||

| Atmospheric Photolysis (OH radicals) | 8.6 hours | EPI Suite™ |

| Hydrolysis | Stable | Assumed based on ether linkage stability |

| Biodegradation | ||

| Aerobic Biodegradation | Weeks to months (not readily biodegradable) | EPI Suite™ Prediction |

Environmental Fate and Mobility

The predicted properties of this compound suggest a moderate potential for environmental mobility and partitioning.

-

Atmospheric Fate: With a relatively high vapor pressure and a short predicted atmospheric photolysis half-life of 8.6 hours, volatilization from soil and water surfaces is expected to be a significant transport and degradation pathway. In the atmosphere, it is likely to be degraded by reacting with photochemically produced hydroxyl radicals.

-

Soil Mobility: The estimated Log Koc of 2.83 suggests that this compound will have moderate mobility in soil. Its adsorption to soil organic matter will be a notable process, but leaching into groundwater cannot be ruled out, particularly in soils with low organic content.

-

Aquatic Fate: In aquatic environments, volatilization is expected to be a primary removal mechanism due to its Henry's Law constant. The predicted bioconcentration factor (Log BCF of 2.26) indicates a low to moderate potential for accumulation in aquatic organisms.

Degradation Pathways

The degradation of this compound in the environment is anticipated to occur through both biotic and abiotic processes.

Biotic Degradation

While predicted to not be readily biodegradable, microbial degradation of this compound is expected to occur over time. The likely initial steps in the aerobic biodegradation pathway involve enzymatic attack on the methoxy group or the aromatic ring. A plausible pathway, analogous to the degradation of other substituted anisoles and aromatic hydrocarbons, is initiated by O-demethylation or hydroxylation.

Caption: Predicted aerobic biodegradation pathway of this compound.

Abiotic Degradation

Photolysis: Direct photolysis in aqueous environments is not expected to be a significant degradation pathway for this compound as it does not contain chromophores that absorb sunlight at environmentally relevant wavelengths. However, indirect photolysis mediated by photosensitizers present in natural waters could contribute to its degradation. In the atmosphere, reaction with hydroxyl radicals is the primary degradation mechanism.

Hydrolysis: The ether linkage in this compound is generally stable to hydrolysis under typical environmental pH conditions (pH 4-9). Therefore, hydrolysis is not considered a significant degradation pathway.

Experimental Protocols

To obtain definitive data on the environmental fate of this compound, standardized experimental protocols should be followed. The following sections outline the methodologies for key environmental fate studies, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Biodegradation Testing

Protocol: OECD 301: Ready Biodegradability

-

Objective: To assess the potential for rapid and complete biodegradation in an aerobic aqueous medium.

-

Methodology: A solution of this compound in a mineral medium is inoculated with microorganisms from a source such as activated sludge from a wastewater treatment plant. The test is run in the dark or diffuse light under aerobic conditions for 28 days. Degradation is monitored by measuring the depletion of dissolved organic carbon (DOC), oxygen consumption (BOD), or the production of carbon dioxide (CO2). A reference substance with known biodegradability is run in parallel as a control.[1][2][3][4]

-

Pass Criteria: For a substance to be considered "readily biodegradable," a degradation of >60% (based on O2 consumption or CO2 evolution) or >70% (based on DOC removal) must be reached within a 10-day window during the 28-day test period.[1]

Caption: General workflow for an OECD 301 Ready Biodegradability test.

Hydrolysis Testing

Protocol: OECD 111: Hydrolysis as a Function of pH

-

Objective: To determine the rate of abiotic hydrolysis of a chemical in aqueous solutions at environmentally relevant pH values.[5][6][7][8]

-

Methodology: Sterile aqueous buffer solutions at pH 4, 7, and 9 are treated with this compound. The solutions are incubated in the dark at a constant temperature. At various time intervals, samples are taken and analyzed for the concentration of the parent compound and any potential hydrolysis products. A preliminary test at an elevated temperature (e.g., 50°C) can be conducted to determine if the substance is hydrolytically stable.[5][6][7][8]

Soil Sorption/Desorption Testing

Protocol: OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method

-

Objective: To determine the adsorption and desorption coefficients of a chemical in different soil types.[9][10][11][12]

-

Methodology: A solution of this compound in a calcium chloride solution is added to soil samples with varying organic carbon content and texture. The soil suspensions are agitated for a defined period to reach equilibrium. After equilibration, the soil and aqueous phases are separated by centrifugation, and the concentration of this compound in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration. The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are then calculated.[9][10][11][12]

Conclusion

Based on predictive modeling, this compound is expected to exhibit moderate persistence in the environment. Its primary routes of dissipation are likely to be volatilization followed by atmospheric photolysis, and slow aerobic biodegradation in soil and water. It is predicted to have moderate mobility in soils and a low to moderate potential for bioconcentration. To provide a definitive assessment of its environmental risk, experimental studies following standardized protocols are essential to validate these predictions and to fully elucidate its degradation pathways and rates. This guide serves as a foundational resource for researchers and professionals to understand the potential environmental behavior of this compound and to design appropriate experimental investigations.

References

- 1. bpcinstruments.com.cn [bpcinstruments.com.cn]

- 2. Comparison of biodegradation performance of OECD test guideline 301C with that of other ready biodegradability tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

2,4-Dimethylanisole: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylanisole, a readily available aromatic ether, has emerged as a valuable and versatile precursor in the field of organic synthesis. Its unique substitution pattern, featuring an activating methoxy group and two methyl groups on the aromatic ring, governs its reactivity and makes it an ideal starting material for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis and key applications of this compound, with a particular focus on its role in the development of pharmaceutical agents and other biologically active compounds. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its practical application in the laboratory.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O | |

| Molecular Weight | 136.19 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 191 °C (lit.) | |

| Density | 0.973 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.514 (lit.) | |

| Solubility | Good solubility in common organic solvents |

Synthesis of this compound

While commercially available, this compound can also be synthesized in the laboratory through several methods. Two common approaches include:

-

Reaction of m-methylphenyllithium with methyl ether.

-

Reaction of 2,4-dimethylphenyl ethylene with methyl chloride followed by dehydrogenation under alkaline conditions.

Key Reactions and Applications in Organic Synthesis

The electron-rich nature of the aromatic ring in this compound makes it highly susceptible to electrophilic substitution reactions. The position of substitution is directed by the activating methoxy and methyl groups, leading to a high degree of regioselectivity.

Electrophilic Aromatic Substitution: Formylation

One of the most important transformations of this compound is formylation, which introduces a formyl (-CHO) group onto the aromatic ring. This reaction typically proceeds via the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent generated from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[1][2] The resulting substituted benzaldehydes are crucial intermediates in the synthesis of a wide range of pharmaceuticals and natural products.

The regioselectivity of the formylation of this compound is of critical importance. The strongly activating methoxy group and the two methyl groups direct the incoming electrophile to specific positions on the ring. The interplay of electronic and steric effects determines the final product distribution.

A closely related reaction is the formylation of 4-methylanisole, which yields 2-methoxy-5-methylbenzaldehyde, a valuable synthetic intermediate. This highlights the predictability and utility of electrophilic aromatic substitution on anisole derivatives.

Logical Workflow for the Synthesis of a Substituted Benzaldehyde

Caption: Synthetic workflow for the formylation of this compound.

Experimental Protocols

The following section provides a detailed, adaptable experimental protocol for the formylation of an activated anisole derivative, based on established procedures for similar substrates.[3]

Vilsmeier-Haack Formylation of an Anisole Derivative (General Procedure)

Materials:

-

This compound (or other activated anisole)

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Sodium acetate

-

Water

-

Ice

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice bath. To the cooled and stirred DMF, add phosphorus oxychloride (POCl₃) dropwise from the dropping funnel. An exothermic reaction will occur, leading to the formation of the Vilsmeier reagent.

-

Addition of the Aromatic Substrate: Once the addition of POCl₃ is complete and the initial exotherm has subsided, add the this compound dropwise to the reaction mixture with continued stirring.

-

Reaction: After the addition of the anisole derivative is complete, heat the reaction mixture on a steam bath or in an oil bath to the appropriate temperature (typically between 50-80 °C) and maintain for several hours.[1] The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature and then pour it carefully over crushed ice in a beaker. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate with vigorous stirring. This will precipitate the crude product.

-

Extraction and Purification: Extract the aqueous mixture with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude substituted benzaldehyde. The product can be further purified by column chromatography on silica gel or by distillation.

Quantitative Data for Related Formylation Reactions

| Starting Material | Product | Yield (%) | Reference |

| 4-Methylanisole | 2-Methoxy-5-methylbenzaldehyde | 100 | |

| 2,6-Dimethylanisole | 4-Methoxy-3,5-dimethyl-1H-indole (from reaction with benzonitrile) | 77 | [4] |

Application in Drug Development and Natural Product Synthesis

Substituted benzaldehydes derived from this compound are valuable building blocks in the synthesis of biologically active molecules. The formyl group can be readily transformed into a variety of other functional groups, allowing for the construction of complex heterocyclic systems and other scaffolds found in many pharmaceutical agents and natural products. For instance, these aldehydes can serve as precursors for the synthesis of chalcones, flavones, and other polyphenolic compounds known for their diverse biological activities.

Synthetic Pathway to a Bioactive Core Structure

References

Methodological & Application

Application Note: Quantification of 2,4-Dimethylanisole Using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Dimethylanisole (CAS: 6738-23-4), also known as 1-methoxy-2,4-dimethylbenzene, is a volatile organic compound that contributes to the aroma profile of various products, including certain foods and wines.[1] Its accurate quantification is essential for quality control, flavor and fragrance analysis, and environmental monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of volatile compounds like this compound in complex matrices.[2] This method provides excellent sensitivity and specificity, making it the preferred choice for trace-level analysis.[3]

This application note details validated protocols for the quantification of this compound using GC-MS, covering two common sample preparation techniques: Headspace-Solid Phase Microextraction (HS-SPME) for volatile analysis in liquids and solids, and Liquid-Liquid Extraction (LLE) for liquid samples.

Principle

The quantification of this compound is achieved by separating it from the sample matrix using gas chromatography. The separated compound then enters a mass spectrometer, where it is ionized by electron impact (EI). For high-sensitivity quantification, the mass spectrometer is operated in Selected Ion Monitoring (SIM) mode. In SIM mode, only specific ions characteristic of this compound are monitored, which significantly enhances the signal-to-noise ratio compared to a full scan.[2]

Based on the NIST mass spectrum for this compound, the primary ions are the molecular ion at mass-to-charge ratio (m/z) 136 and a major fragment ion at m/z 121, resulting from the loss of a methyl group (-CH₃).[1]

-

Quantifier Ion: m/z 121 (most abundant)

-

Qualifier Ions: m/z 136, m/z 91

Quantification is performed by creating a calibration curve from standards of known concentrations and using an internal standard to correct for variations in sample preparation and instrument response.

Experimental Protocols

-

Apparatus: Gas Chromatograph with a Mass Selective Detector (GC-MS), 20 mL headspace vials with septa, SPME fiber holder and fibers (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS), autosampler, analytical balance, centrifuges, pipettes, and standard laboratory glassware.

-

Reagents: this compound (analytical standard), Internal Standard (e.g., 4-Methylanisole-d3 or other suitable non-native compound), Helium (99.999% purity), Sodium Chloride (NaCl, analytical grade), organic solvents (e.g., Hexane, Dichloromethane, Methanol, HPLC grade), and deionized water.

This protocol is ideal for analyzing volatile compounds in liquid matrices like wine or juice.[3][4]

-

Sample Preparation:

-

Place 5 mL of the liquid sample into a 20 mL headspace vial.

-

Add 1.5 g of NaCl to increase the ionic strength of the sample, which promotes the release of volatile compounds into the headspace.[5]

-

Spike the sample with a known amount of internal standard stock solution to achieve a consistent final concentration across all samples and standards.

-

Immediately seal the vial with a septum cap.

-

-

SPME Extraction:

-

Place the vial in the autosampler tray and incubate at a set temperature (e.g., 40-60°C) for a specific time (e.g., 15 minutes) with agitation to allow for equilibration of the volatiles in the headspace.[6]

-

Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.[7]

-

-

GC-MS Analysis:

-

Transfer the SPME fiber to the GC inlet and desorb the analytes at a high temperature (e.g., 250°C) for 2-5 minutes in splitless mode.[8]

-

Start the GC-MS data acquisition.

-

This protocol is suitable for extracting this compound from aqueous samples.[8][9]

-

Sample Preparation:

-

Place 10 mL of the liquid sample into a centrifuge tube.

-

Spike the sample with the internal standard stock solution.

-

Add 2 mL of a water-immiscible organic solvent (e.g., hexane or dichloromethane).[10]

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.

-

Centrifuge at 3000 x g for 5 minutes to separate the layers.[8]

-

-

Extraction:

-

Carefully transfer the upper organic layer to a clean autosampler vial using a pipette.

-

If the analyte concentration is expected to be very low, the extract can be concentrated by evaporating the solvent under a gentle stream of nitrogen.[2] Reconstitute in a smaller known volume of solvent.

-

-

GC-MS Analysis:

-

Inject 1 µL of the extract into the GC-MS system.[10]

-

The following parameters provide a starting point and should be optimized for the specific instrument and application.

| Parameter | Value | Citation |

| Gas Chromatograph | ||

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent | [2] |

| Inlet Temperature | 250 °C | [8] |

| Injection Mode | Splitless (for both LLE and SPME desorption) | [8] |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min | [8] |

| Oven Program | Initial 50°C, hold 2 min; ramp 10°C/min to 250°C, hold 5 min | [2][8] |

| Mass Spectrometer | ||

| Ion Source Temp. | 230 °C | [10] |

| Quadrupole Temp. | 150 °C | [2] |

| Ionization Mode | Electron Ionization (EI) at 70 eV | [10] |

| Acquisition Mode | Selected Ion Monitoring (SIM) | [2] |

| Monitored Ions | m/z 121 (Quantifier), 136 (Qualifier), 91 (Qualifier) | [1] |

Data Presentation and Analysis

A calibration curve is constructed by preparing a series of standards containing known concentrations of this compound and a constant concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the analyte concentration. The concentration of this compound in unknown samples is determined using the resulting linear regression equation.

The performance of the method should be validated to ensure accuracy and reliability. The following table summarizes typical validation parameters for this type of analysis.

| Parameter | Typical Value | Citation |

| Linearity (R²) | ≥ 0.995 | [11] |

| Limit of Detection (LOD) | 0.01 - 1 µg/L | [5][12] |

| Limit of Quantification (LOQ) | 0.05 - 5 µg/L | [5] |

| Intra-day Precision (RSD) | < 10% | [8] |

| Inter-day Precision (RSD) | < 15% | [8] |

| Recovery | 80 - 120% | [8][11] |

Workflow Visualization

The general workflow for the GC-MS analysis of this compound is illustrated below.

Caption: Workflow for GC-MS quantification of this compound.

Conclusion

The described GC-MS methods, utilizing either Headspace-SPME or Liquid-Liquid Extraction for sample preparation, provide a robust, sensitive, and accurate framework for the quantification of this compound in various matrices. The use of an internal standard and operation in SIM mode ensures high-quality, reproducible data suitable for research, quality control, and regulatory purposes. Proper method validation is crucial to guarantee reliable results for specific sample types.

References

- 1. This compound [webbook.nist.gov]

- 2. benchchem.com [benchchem.com]

- 3. Applications of Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry (SPME-GC/MS) in the Study of Grape and Wine Volatile Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iris.unipa.it [iris.unipa.it]

- 5. [Analytical method and comparison for static and dynamic headspace gas chromatography of anisole in water] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dispersive liquid-liquid microextraction combined with dispersive solid-phase extraction for gas chromatography with mass spectrometry determination of polycyclic aromatic hydrocarbons in aqueous matrices - UM Research Repository [eprints.um.edu.my]

- 12. Analysis of anisoles in wines using pervaporation coupled to gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of 2,4-Dimethylanisole in a Topical Cream Formulation by High-Performance Liquid Chromatography

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,4-Dimethylanisole in a complex topical cream formulation. The method employs a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, coupled with UV detection. A liquid-liquid extraction protocol has been optimized for the efficient recovery of this compound from the cream matrix. The method demonstrates excellent linearity, sensitivity, and reproducibility, making it suitable for quality control and stability testing in pharmaceutical and cosmetic product development.

Introduction

This compound is an aromatic compound used in various industrial applications, including as a fragrance ingredient in cosmetics and a specialty solvent. In the context of pharmaceutical and cosmetic formulations, accurate quantification of active ingredients and excipients is crucial for ensuring product quality, safety, and efficacy. The complex nature of matrices such as creams and lotions presents a significant analytical challenge due to the presence of fats, oils, emulsifiers, and other potential interferences.

This application note provides a validated HPLC method for the selective and sensitive determination of this compound in a topical cream. The described sample preparation and chromatographic conditions are designed to be straightforward and easily transferable for routine analysis in a quality control environment.

Experimental Protocols

Materials and Reagents

-

This compound (analytical standard, ≥99% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, 18.2 MΩ·cm)

-

Hexane (HPLC grade)

-

Topical cream base (placebo)

-

0.45 µm Syringe filters (PTFE)

Instrumentation

-

HPLC system equipped with a quaternary or binary pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.

-

Analytical column: C18, 5 µm particle size, 4.6 x 150 mm.

-

Data acquisition and processing software.

Chromatographic Conditions

| Parameter | Condition |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 272 nm |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 50 mg of this compound standard into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

Working Standard Solutions: Perform serial dilutions of the stock standard solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation from Topical Cream

-

Accurately weigh approximately 1.0 g of the topical cream containing this compound into a 50 mL centrifuge tube.

-

Add 10 mL of hexane to the tube and vortex for 2 minutes to disperse the cream.

-

Add 10 mL of acetonitrile and vortex for an additional 5 minutes to extract the this compound.

-

Centrifuge the mixture at 4000 rpm for 15 minutes to separate the layers.

-

Carefully transfer the lower acetonitrile layer into a clean tube.

-

Filter the acetonitrile extract through a 0.45 µm PTFE syringe filter into an HPLC vial.

Data Presentation

The performance of the HPLC method was evaluated for its linearity, limit of detection (LOD), and limit of quantitation (LOQ). The results are summarized in the table below. This data is representative of the expected performance for the analysis of small aromatic molecules under the described conditions.

| Parameter | Result |

| Retention Time (min) | ~ 5.8 |

| Linearity Range (µg/mL) | 1 - 100 |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) (µg/mL) | 0.3 |

| Limit of Quantitation (LOQ) (µg/mL) | 1.0 |

Mandatory Visualization

Application Notes and Protocols for the Spectral Analysis of 2,4-Dimethylanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the field of organic chemistry, providing detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. This document provides a comprehensive guide to the ¹H and ¹³C NMR spectral analysis of 2,4-dimethylanisole, a common building block in organic synthesis. The data and protocols presented herein are intended to serve as a practical resource for researchers in academia and the pharmaceutical industry.

Chemical Structure

This compound, also known as 1-methoxy-2,4-dimethylbenzene, possesses a molecular formula of C₉H₁₂O and a molecular weight of 136.19 g/mol . Its structure consists of a benzene ring substituted with a methoxy group at position 1, and two methyl groups at positions 2 and 4.

¹H and ¹³C NMR Spectral Data

The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

Table 1: ¹H NMR Spectral Data of this compound

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| H-6 | 6.99 | d | 8.2 | 1H |

| H-5 | 6.92 | dd | 8.2, 2.4 | 1H |

| H-3 | 6.67 | d | 2.4 | 1H |

| OCH₃ | 3.80 | s | - | 3H |

| Ar-CH₃ (C4) | 2.32 | s | - | 3H |

| Ar-CH₃ (C2) | 2.18 | s | - | 3H |

Table 2: ¹³C NMR Spectral Data of this compound

| Signal Assignment | Chemical Shift (δ) ppm |

| C-1 | 155.9 |

| C-4 | 132.8 |

| C-5 | 130.8 |

| C-2 | 126.9 |

| C-6 | 120.9 |

| C-3 | 111.9 |

| OCH₃ | 55.2 |

| Ar-CH₃ (C4) | 20.8 |

| Ar-CH₃ (C2) | 16.1 |

Experimental Protocols

Protocol 1: Sample Preparation for ¹H and ¹³C NMR Spectroscopy

1. Materials:

- This compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

- Deuterated chloroform (CDCl₃)

- Tetramethylsilane (TMS) internal standard

- 5 mm NMR tubes

- Pasteur pipette

- Small vial

2. Procedure:

- Weigh the appropriate amount of this compound into a clean, dry vial.

- Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

- Add a small drop of TMS to the solvent.

- Gently swirl or vortex the vial to ensure the sample is completely dissolved.

- Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

- Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

- Cap the NMR tube securely.

Protocol 2: NMR Data Acquisition

1. Instrument:

- A high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz).

2. ¹H NMR Acquisition Parameters (Typical):

- Pulse Program: Standard single-pulse experiment (e.g., zg30)

- Solvent: CDCl₃

- Temperature: 298 K

- Number of Scans: 8-16